1-(3,4-Dichlorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
1-(3,4-Dichlorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 3,4-dichloroaniline with a thiadiazole derivative under specific conditions. The reaction may require the use of a catalyst and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and other advanced technologies may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects can be explored for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives with different substituents on the phenyl and thiadiazole rings. Examples include:
- 1-(3,4-Dichlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea
- 1-(3,4-Dichlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea
Uniqueness
1-(3,4-Dichlorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea is unique due to its specific substituents, which can influence its chemical and biological properties. The presence of the 3,4-dichlorophenyl group and the 5-phenyl-1,3,4-thiadiazol-2-yl moiety may confer distinct reactivity and activity profiles compared to other similar compounds.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4OS/c16-11-7-6-10(8-12(11)17)18-14(22)19-15-21-20-13(23-15)9-4-2-1-3-5-9/h1-8H,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKBWUPSXQULLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90976200 |
Source
|
Record name | N'-(3,4-Dichlorophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90976200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6073-08-1 |
Source
|
Record name | N'-(3,4-Dichlorophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90976200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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